5,5,5-Trifluoro-4-(toluene-4-sulfonyloxy)-pentanoic acid ethyl ester
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Overview
Description
“5,5,5-Trifluoro-4-(toluene-4-sulfonyloxy)-pentanoic acid ethyl ester” is a synthetic organic compound that features both trifluoromethyl and sulfonyloxy functional groups. These groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,5,5-Trifluoro-4-(toluene-4-sulfonyloxy)-pentanoic acid ethyl ester” typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,5,5-trifluoropentanoic acid and p-toluenesulfonyl chloride.
Esterification: The carboxylic acid group of 5,5,5-trifluoropentanoic acid is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Sulfonylation: The hydroxyl group of the intermediate is then reacted with p-toluenesulfonyl chloride in the presence of a base, such as pyridine, to introduce the sulfonyloxy group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“5,5,5-Trifluoro-4-(toluene-4-sulfonyloxy)-pentanoic acid ethyl ester” can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyloxy group can be displaced by nucleophiles, leading to the formation of new compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pentanoic acid derivatives.
Reduction: Formation of 5,5,5-trifluoro-4-(toluene-4-sulfonyloxy)-pentanol.
Hydrolysis: Formation of 5,5,5-trifluoro-4-(toluene-4-sulfonyloxy)-pentanoic acid.
Scientific Research Applications
“5,5,5-Trifluoro-4-(toluene-4-sulfonyloxy)-pentanoic acid ethyl ester” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “5,5,5-Trifluoro-4-(toluene-4-sulfonyloxy)-pentanoic acid ethyl ester” depends on its specific application:
Molecular Targets: May interact with enzymes or receptors in biological systems.
Pathways Involved: Could influence metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,5,5-Trifluoro-4-hydroxy-pentanoic acid ethyl ester
- 4-(Toluene-4-sulfonyloxy)-pentanoic acid ethyl ester
Uniqueness
“5,5,5-Trifluoro-4-(toluene-4-sulfonyloxy)-pentanoic acid ethyl ester” is unique due to the presence of both trifluoromethyl and sulfonyloxy groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
94633-26-8 |
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Molecular Formula |
C14H17F3O5S |
Molecular Weight |
354.34 g/mol |
IUPAC Name |
ethyl 5,5,5-trifluoro-4-(4-methylphenyl)sulfonyloxypentanoate |
InChI |
InChI=1S/C14H17F3O5S/c1-3-21-13(18)9-8-12(14(15,16)17)22-23(19,20)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
USANMLTUTYOGDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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